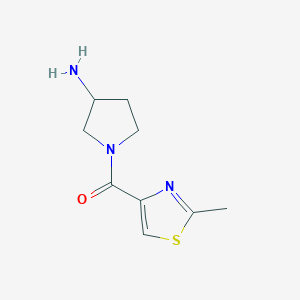
(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring, such as “(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone”, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular formula of “(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone” is C9H14N3OS . The structure contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The pyrrolidine ring in “(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone” can undergo various chemical reactions . The type of reaction and the products formed can depend on the reaction conditions and the functional groups present on the pyrrolidine ring .Applications De Recherche Scientifique
Pyrrolidine is a versatile scaffold for creating biologically active compounds and is widely used by medicinal chemists to develop treatments for human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
The review also mentions the synthesis and reaction conditions of pyrrolidine compounds, and how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
-
CDK2 Inhibitors : A study discovered pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. These compounds significantly inhibited the growth of MCF-7 and HCT-116 cell lines. The most potent compounds showed significant inhibitory activity against CDK2/cyclin A2.
-
Pyrrolidine in Drug Discovery : Pyrrolidine, a similar compound to (3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone, is a versatile scaffold for creating biologically active compounds. It’s widely used by medicinal chemists to develop treatments for human diseases. The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring.
-
CDK2 Inhibitors : A study discovered pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. These compounds significantly inhibited the growth of MCF-7 and HCT-116 cell lines. The most potent compounds showed significant inhibitory activity against CDK2/cyclin A2.
-
Protein Kinase Inhibitors : A study synthesized (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and its derivatives and evaluated them as potential protein kinase inhibitors. The results demonstrated that the planar pyrido[3,4-g]quinazoline tricyclic system was mandatory to maintain the protein kinase inhibitory potency in this series.
Propriétés
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-6-11-8(5-14-6)9(13)12-3-2-7(10)4-12/h5,7H,2-4,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPRMZCWLBXDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)(2-methylthiazol-4-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1487787.png)

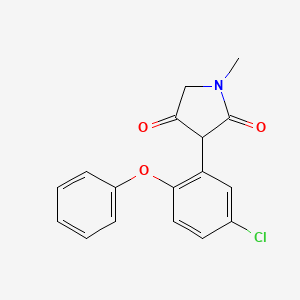
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1487791.png)
![Tert-butyl[(pyrrolidin-2-yl)methyl]amine](/img/structure/B1487793.png)
![1-[(2,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487795.png)
![4-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1487796.png)
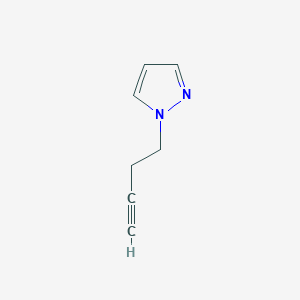
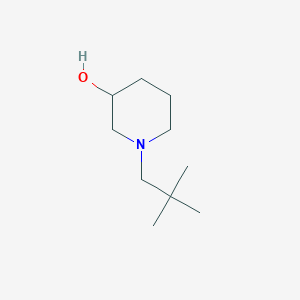
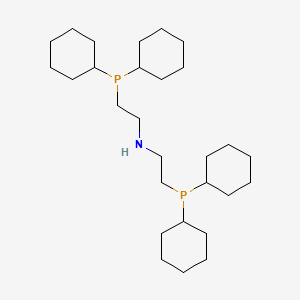
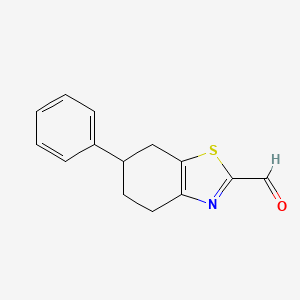
![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1487807.png)
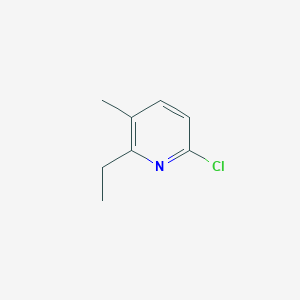
![2-(Chloromethyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1487810.png)